molecular formula C24H15ClN2O3 B12270328 3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one

3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No.: B12270328
M. Wt: 414.8 g/mol
InChI Key: GYFBDUUQVFBOLP-UHFFFAOYSA-N
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Description

3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of 6-chloro-4-phenylquinazoline with 6-methoxy-2H-chromen-2-one under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products depend on the specific reaction and reagents used.

Scientific Research Applications

3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the biological target.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Properties

Molecular Formula

C24H15ClN2O3

Molecular Weight

414.8 g/mol

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxychromen-2-one

InChI

InChI=1S/C24H15ClN2O3/c1-29-17-8-10-21-15(11-17)12-19(24(28)30-21)23-26-20-9-7-16(25)13-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3

InChI Key

GYFBDUUQVFBOLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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